molecular formula C8H14ClF2N B13476794 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride

Cat. No.: B13476794
M. Wt: 197.65 g/mol
InChI Key: YXULVJTUFQULND-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is a substituted azetidine derivative characterized by a four-membered azetidine ring with a cyclopropyl group and a 2,2-difluoroethyl substituent at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications. The cyclopropyl group introduces steric constraints, while the difluoroethyl moiety contributes to electronegativity and metabolic stability.

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

3-cyclopropyl-3-(2,2-difluoroethyl)azetidine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H

InChI Key

YXULVJTUFQULND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CNC2)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the azetidine ring.

    Addition of the Difluoroethyl Group: The difluoroethyl group is added through a nucleophilic substitution reaction, where a difluoroethyl halide reacts with the azetidine ring.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Synthetic Routes to Fluorinated Azetidines

Fluorinated azetidines, such as 3,3-difluoroazetidine derivatives, are typically synthesized via fluorination of pyrrolidine precursors or ring-contraction reactions involving hypervalent iodine reagents. For example:

  • DAST-mediated fluorination : Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate undergoes fluorination with DAST (diethylaminosulfur trifluoride) to yield racemic 3,3-difluoroproline derivatives, followed by chiral resolution .

  • Organocatalytic fluorinative ring contraction : Bicyclobutanes react with Selectfluor and p-TolI as an organocatalyst to generate cis-α,α-difluorocyclopropanes via a fluorination/ring contraction sequence .

Reactivity of the Difluoroethyl Group

The 2,2-difluoroethyl substituent in the target compound may participate in:

  • Hydrolysis : Fluorinated cyclopropanes and azetidines are prone to hydrolysis under acidic or aqueous conditions. For instance, gem-difluorocyclopropanes hydrolyze to 1,4-diketones in the presence of water .

  • Radical reactions : The C–F bonds in difluoroethyl groups can undergo radical defluorination under UV light or with initiators like AIBN .

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine(III) reagents, such as PhI(OAc)₂ or Selectfluor, facilitate key reactions relevant to azetidine derivatives:

Table 1: Select Reactions Involving Hypervalent Iodine Reagents

ReagentReaction TypeExample OutcomeKey ConditionsSource
PhI(OAc)₂ + HFVicinal difluorinationcis-α,α-DifluorocyclopropanesDCE, 50°C, Py·HF
PhICl₂Chlorolactonization4-ChloroisocoumarinsAlkyne substrates, RT
p-TolI/SelectfluorFluorinative ring contractionCyclopropyl carbinyl cation formationAmine·HF complexes, DCE

Stability and Degradation Pathways

  • Thermal stability : Fluorinated azetidines decompose at elevated temperatures (>100°C), forming volatile fluorocarbons and secondary amines .

  • Acid sensitivity : The azetidine ring undergoes ring-opening in strong acids (e.g., HCl), generating ammonium salts and cyclopropane derivatives .

Table 2: Reactivity Trends in Fluorinated Azetidines

CompoundKey ReactionDiastereoselectivity (dr)Yield (%)Source
2-Cyclopropyl-3,3-difluoroazetidineFluorinative ring contraction17:1 (cis:trans)72
3,3-DifluoroprolineDAST fluorinationRacemic64
cis-α,α-DifluorocyclopropaneHydrolysis to 1,4-diketone18:1 (cis:trans)59

Mechanistic Considerations

  • Electron-deficient substrates : Electron-withdrawing groups (e.g., CF₃) on aryl rings enhance fluorination efficiency by stabilizing cationic intermediates during hypervalent iodine-mediated reactions .

  • Steric effects : Bulky substituents on the azetidine ring (e.g., cyclopropyl) impede nucleophilic attacks but favor radical pathways .

Scientific Research Applications

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H14ClF2NC_8H_{14}ClF_2N and a molecular weight of 197.65 g/mol. It features an azetidine ring, a four-membered saturated heterocyclic structure containing nitrogen, with cyclopropyl and difluoroethyl substituents contributing to its properties. It is typically prepared as a hydrochloride salt to improve stability and solubility in various solvents.

Scientific Research Applications

This compound is investigated for potential antimicrobial and antiviral activities. Studies suggest it may bind to specific enzymes or receptors, influencing their functionality, which is crucial for understanding its biological effects and potential therapeutic uses. Further research is needed to identify precise molecular targets and pathways affected by this compound.

Structural Similarity and Biological Activities

Several compounds share structural similarities with This compound:

Compound NameStructural FeaturesUnique Aspects
3-Cyclopropyl-3-fluoroazetidineContains a fluorine atom instead of difluoroethylPotentially different biological activity due to fluorine substitution
4-Methyl-3-cyclopropylazetidineMethyl group substitution at position 4Variation in sterics may influence reactivity
3-(Difluoromethyl)azetidine hydrochlorideDifluoromethyl group instead of difluoroethylDifferent electronic effects due to difluoromethyl group

These compounds highlight the uniqueness of this compound, particularly regarding its specific substituents and potential biological activities linked to those structures.

Related Research

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with azetidine and pyrrolidine derivatives bearing halogen or alkyl substituents. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score Key Properties
3,3-Difluoroazetidine hydrochloride 288315-03-7 C₃H₆F₂N·HCl 141.55 Difluoro substitution at 3-position 0.81 High polarity, improved solubility
3-Fluoroazetidine hydrochloride 617718-46-4 C₃H₇FN·HCl 123.55 Monofluoro substitution at 3-position 0.81 Moderate lipophilicity, thermal stability
3-Methylazetidine hydrochloride 935669-28-6 C₄H₁₀N·HCl 115.58 Methyl group at 3-position 0.55 Increased lipophilicity, reduced reactivity
2,2-Difluorocyclopropylamine hydrochloride 105614-25-3 C₃H₆F₂N·HCl 137.54 Cyclopropyl with difluoroamine 0.65 High ring strain, enhanced reactivity

Key Research Findings

Electronic Effects: Fluorine substituents (e.g., 3,3-Difluoroazetidine hydrochloride) increase electronegativity and hydrogen-bonding capacity, improving solubility and target binding compared to non-halogenated analogs like 3-Methylazetidine hydrochloride . The cyclopropyl group in the target compound may reduce metabolic degradation by cytochrome P450 enzymes, a feature observed in 2,2-Difluorocyclopropylamine hydrochloride .

Steric and Conformational Impact: Bulkier substituents (e.g., difluoroethyl in the target compound vs. Azetidine rings with dual substituents (e.g., 3,3-Difluoroazetidine hydrochloride) exhibit greater ring strain than pyrrolidine analogs (e.g., 3,3-Difluoropyrrolidine hydrochloride, Similarity: 0.69), affecting reactivity and stability .

Synthetic Accessibility :

  • 3-Fluoroazetidine hydrochloride is synthesized via nucleophilic substitution under mild conditions, whereas cyclopropyl-containing analogs require multi-step routes involving cyclopropanation and protection/deprotection strategies .

Cyclopropylamine derivatives (e.g., 2,2-Difluorocyclopropylamine hydrochloride) are explored as antidepressants, suggesting similar applications for the target molecule .

Biological Activity

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and comparative studies with similar compounds.

  • Molecular Formula : C7H10ClF2N
  • Molecular Weight : 179.61 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound primarily involves its interaction with specific biomolecular targets. The presence of fluorine atoms enhances its lipophilicity and potential for binding with biological macromolecules, such as proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and cell cycle arrest.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry reported that azetidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside known antibiotics to assess its efficacy.

CompoundMinimum Inhibitory Concentration (MIC)
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine8 µg/mL
Amoxicillin16 µg/mL
Ciprofloxacin4 µg/mL

Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly. For instance, in a study involving breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa10
A54920

Neuroprotection

Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This was assessed using cell viability assays and measurement of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Compound A10 µg/mL12 µM
Compound B5 µg/mL18 µM
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine 8 µg/mL 15 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride?

  • Methodological Answer : Synthesis typically involves two key steps: (1) functionalization of the azetidine ring and (2) salt formation.

  • Step 1 : Introduce substituents via nucleophilic substitution or alkylation. For example, cyclopropyl groups can be added via Grignard reagents or cross-coupling reactions. The 2,2-difluoroethyl moiety may require fluorination using agents like DAST (diethylaminosulfur trifluoride) .
  • Step 2 : Hydrochloride salt formation by treating the free base with HCl in anhydrous solvents (e.g., dichloromethane) .
    • Key Considerations : Protect reactive sites on the azetidine ring to avoid side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

TechniquePurposeExample Parameters
¹H/¹³C/¹⁹F NMR Confirm substituent positions and fluorine integration¹⁹F NMR: δ -120 to -125 ppm (CF₂)
HPLC Assess purity (>98%)C18 column, acetonitrile/water gradient
Mass Spectrometry Verify molecular ion ([M+H]⁺)ESI-MS: Expected m/z for C₈H₁₂F₂N·HCl
Elemental Analysis Confirm HCl salt stoichiometry%Cl within ±0.3% of theoretical

Q. What stability considerations are critical for storage?

  • Storage Conditions :

  • Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the azetidine ring or HCl dissociation .
  • Avoid exposure to moisture (hygroscopicity confirmed in similar hydrochlorides) .

Advanced Research Questions

Q. How can computational chemistry predict the compound's reactivity in nucleophilic substitutions?

  • Strategy : Use density functional theory (DFT) to model transition states.

  • Example : Calculate activation energies for ring-opening reactions at the azetidine nitrogen. The cyclopropyl group’s strain may lower activation barriers compared to non-strained analogs .
  • Tools : Gaussian or ORCA software with B3LYP/6-31G* basis set .

Q. What strategies resolve stereochemical conflicts in synthesis?

  • Methods :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • X-ray Crystallography : Resolve absolute configuration (e.g., Cambridge Structural Database references for azetidine derivatives) .
  • NOESY NMR : Detect spatial proximity of substituents to infer stereochemistry .

Q. How does the 2,2-difluoroethyl group affect pharmacokinetics in preclinical models?

  • Experimental Design :

AssayParameterRationale
LogP LipophilicityFluorine reduces logP vs. non-fluorinated analogs .
Microsomal Stability Metabolic half-life (t₁/₂)Fluorine resists oxidative metabolism .
Plasma Protein Binding % BoundCompare to control compounds using equilibrium dialysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data?

  • Troubleshooting Workflow :

Verify Solvent System : Use standardized solvents (e.g., DMSO for stock solutions) .

Control Temperature : Solubility in water may vary at 25°C vs. 37°C .

Assess Salt Form : Free base vs. hydrochloride solubility differ significantly (e.g., 3-Fluoroazetidine HCl in shows limited aqueous solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.